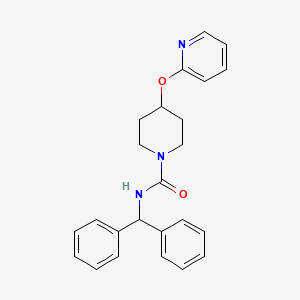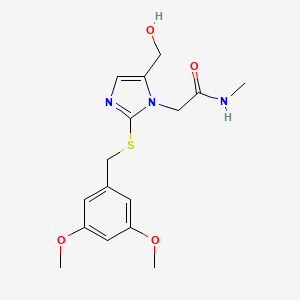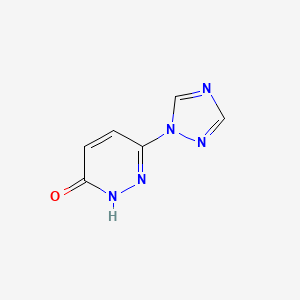![molecular formula C22H18N2O5S B2715669 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 921797-70-8](/img/structure/B2715669.png)
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a unique combination of benzofuran, thiazole, and dioxine moieties
科学的研究の応用
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It can be utilized in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
将来の方向性
Thiazole derivatives, including “N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide”, continue to be a subject of research due to their wide range of biological activities . Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .
作用機序
Target of Action
Compounds with similar structures, such as thiazole and benzofuran derivatives, have been found to interact with various targets, including enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
It is plausible that the compound interacts with its targets through a combination of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Based on the known activities of similar compounds, it is likely that this compound could influence a variety of cellular processes, potentially including cell signaling, metabolism, and gene expression .
Pharmacokinetics
The presence of the ether oxygen in the benzofuran ring could potentially improve the solubility and bioavailability of the compound .
Result of Action
Based on the known activities of similar compounds, it is plausible that this compound could exert a range of biological effects, potentially including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the activity of the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling under specific conditions to form the final product.
Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Preparation of Thiazole Intermediate: The thiazole ring is typically formed by the condensation of α-haloketones with thiourea under acidic conditions.
Coupling Reaction: The benzofuran and thiazole intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group of the carboxamide moiety using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group of the benzofuran ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted benzofuran derivatives.
類似化合物との比較
Similar Compounds
- N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide
- N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide
Uniqueness
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique combination of benzofuran, thiazole, and dioxine moieties, which confer distinct electronic and steric properties
特性
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-2-26-17-5-3-4-13-10-18(29-20(13)17)15-12-30-22(23-15)24-21(25)14-6-7-16-19(11-14)28-9-8-27-16/h3-7,10-12H,2,8-9H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTVXMSQJWPQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2715589.png)


![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2715598.png)
![N-(3-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2715600.png)
![3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2715602.png)

![1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2715604.png)
![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)

![[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B2715607.png)
![1-[4-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2715608.png)

